Fermagate

Beschreibung

Eigenschaften

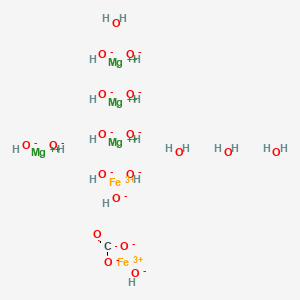

IUPAC Name |

tetramagnesium;iron(3+);carbonate;dodecahydroxide;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Fe.4Mg.16H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;16*1H2/q;2*+3;4*+2;;;;;;;;;;;;;;;;/p-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESOWWBEYMMDFG-UHFFFAOYSA-A | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH20Fe2Mg4O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152328 | |

| Record name | Fermagate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119175-48-3 | |

| Record name | Fermagate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119175483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fermagate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FERMAGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH78JQC1MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Phosphate Binding Mechanism of Fermagate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fermagate is a non-calcium, iron- and magnesium-based phosphate binder developed for the treatment of hyperphosphatemia, a common and serious complication in patients with end-stage renal disease. Its mechanism of action is centered on the direct binding of dietary phosphate within the gastrointestinal tract, thereby preventing its absorption into the bloodstream. This guide provides a comprehensive overview of the core mechanism of action of fermagate, supported by available quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Mechanism of Action: Ion Exchange

Fermagate's phosphate-binding action is primarily a process of ion exchange.[1] It is composed of magnesium and ferric iron atoms arranged in a rigid, crystalline, layered hydrotalcite-like structure.[2][3] Interspersed between these layers are carbonate ions.[2][3]

When administered orally with meals, fermagate enters the acidic environment of the stomach and travels through the gastrointestinal tract. Here, the carbonate ions, which are relatively mobile within the layered structure, are exchanged for phosphate ions from the ingested food.[2][3] This forms a stable, insoluble complex that cannot be absorbed by the intestinal mucosa and is subsequently excreted in the feces.[1] This process effectively reduces the total amount of phosphate available for absorption into the bloodstream, leading to a decrease in serum phosphate levels.[1]

The high affinity of fermagate for phosphate over a wide pH range has been demonstrated in in-vitro studies.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of fermagate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | CH₂₀Fe₂Mg₄O₁₉ | [1] |

| Molecular Weight | 545.07 g/mol | [1] |

| IUPAC Name | tetramagnesium;bis(iron(3+));carbonate;dodecahydroxide;tetrahydrate | [1] |

| Synonyms | Alpharen, Iron-magnesium hydroxycarbonate | [1] |

| Structure | Insoluble, crystalline-layered hydrotalcite-like structure | [2][3] |

Quantitative Data on Phosphate Binding Efficacy

Clinical trials have been conducted to evaluate the efficacy of fermagate in lowering serum phosphate levels in hemodialysis patients.

Phase II Clinical Trial Data

A randomized, double-blind, placebo-controlled Phase II study assessed the efficacy of two different doses of fermagate over a 21-day period.[2][4][5][[“]] The key findings are summarized in Table 2.

| Treatment Group | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction in Serum Phosphate (mmol/L) |

| Placebo | 2.16 | No significant change | - |

| Fermagate 1g (three times daily) | 2.16 | 1.71 | 0.45 |

| Fermagate 2g (three times daily) | 2.16 | 1.47 | 0.69 |

Data compiled from McIntyre et al. (2009).[2][4][5][[“]]

Phase III Clinical Trial Design

A Phase III clinical trial (NCT00841126) was designed as a two-stage study to further evaluate the efficacy and safety of fermagate.[7]

-

Stage 1: A randomized, open-label comparison of fermagate to lanthanum carbonate to establish non-inferiority in lowering serum phosphate.[7]

-

Stage 2: A randomized, double-blind comparison of fermagate to placebo to demonstrate superiority in lowering serum phosphate.[7]

Another Phase III trial was designed to compare fermagate with sevelamer hydrochloride.[8]

Experimental Protocols

In Vitro Phosphate Binding Capacity Assay (Representative Protocol)

While specific protocols for fermagate are not publicly available, a representative methodology for assessing the in vitro phosphate binding capacity of phosphate binders can be described based on established methods.[9][10][11]

Objective: To determine the phosphate binding capacity of fermagate at different pH values and phosphate concentrations, simulating the conditions of the gastrointestinal tract.

Materials:

-

Fermagate powder

-

Phosphate standard solutions (e.g., KH₂PO₄) of varying concentrations (e.g., 10, 20, 30, 40, 50 mM)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Incubator shaker

-

Centrifuge

-

Phosphate quantification assay kit (e.g., colorimetric method using malachite green or ammonium molybdate)

-

Spectrophotometer

Procedure:

-

Preparation of Phosphate Solutions: Prepare a series of phosphate solutions with known concentrations in deionized water.

-

pH Adjustment: Adjust the pH of the phosphate solutions to reflect different segments of the GI tract (e.g., pH 3.0 for the stomach, pH 5.0 for the duodenum, and pH 7.0 for the jejunum/ileum).

-

Incubation:

-

Accurately weigh a specific amount of fermagate powder and add it to a known volume of each phosphate solution at each pH.

-

Incubate the samples in a shaker at 37°C for a predetermined time course (e.g., 0.5, 1, 2, 4, 6 hours) to determine the kinetics of binding and the time to reach equilibrium.

-

-

Sample Processing:

-

At each time point, withdraw an aliquot of the suspension.

-

Centrifuge the aliquot to pellet the fermagate-phosphate complex.

-

Collect the supernatant for phosphate analysis.

-

-

Phosphate Quantification:

-

Measure the concentration of unbound phosphate remaining in the supernatant using a validated phosphate assay.

-

-

Calculation of Binding Capacity:

-

The amount of phosphate bound by fermagate is calculated as the difference between the initial and the final (unbound) phosphate concentrations.

-

Binding capacity can be expressed as mg of phosphate bound per gram of fermagate.

-

-

Data Analysis:

-

Plot the amount of bound phosphate against time to determine the binding kinetics.

-

For equilibrium studies, plot the amount of bound phosphate against the equilibrium phosphate concentration and fit the data to a binding isotherm model (e.g., Langmuir or Freundlich) to determine the maximum binding capacity (Bmax) and the binding affinity (Kd).

-

Clinical Trial Protocol: Phase II Study of Fermagate

Objective: To evaluate the safety and efficacy of two fixed doses of fermagate compared to placebo in reducing serum phosphate levels in hyperphosphatemic patients on hemodialysis.[2][4][5]

Study Design: Randomized, double-blind, three-arm, parallel-group study.[2][4][5]

Inclusion Criteria:

-

Adults (≥18 years) with end-stage renal disease on a stable hemodialysis regimen (at least 3 times per week) for ≥ 12 weeks.[8]

-

Serum phosphate level of ≥1.94 mmol/L during the washout period.[8]

-

Written informed consent.[8]

Exclusion Criteria:

-

Participation in another clinical trial within 30 days.[7]

-

Previous treatment with fermagate.[7]

-

Significant history of alcohol or drug abuse.[7]

Treatment Protocol:

-

Washout Period: Patients discontinue their existing phosphate binders for a period to allow serum phosphate levels to rise.

-

Randomization: Eligible patients are randomly assigned to one of three treatment arms:

-

Fermagate 1g three times daily with meals.

-

Fermagate 2g three times daily with meals.

-

Placebo three times daily with meals.

-

-

Primary Endpoint: Change in serum phosphate concentration from baseline to the end of the treatment period.[2][4][5]

-

Secondary Endpoints: Safety and tolerability assessments, including the incidence of adverse events.

Visualizations

Mechanism of Action of Fermagate

Caption: Fermagate's ion exchange mechanism in the GI tract.

In Vitro Phosphate Binding Assay Workflow

Caption: Workflow for in vitro phosphate binding assay.

Conclusion

Fermagate represents a significant development in the management of hyperphosphatemia. Its core mechanism of action, based on a straightforward and efficient ion exchange process, allows for the effective binding of dietary phosphate. The available clinical data, although from early-phase trials, demonstrate its potential to significantly reduce serum phosphate levels in patients with end-stage renal disease. Further research and the publication of detailed in vitro binding studies and full Phase III trial results will provide a more complete understanding of its clinical utility and position among other phosphate binders.

References

- 1. Fermagate | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron-Magnesium Hydroxycarbonate (Fermagate): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iron-magnesium hydroxycarbonate (fermagate): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Phase III Study to Investigate the Safety and Efficacy of Fermagate and Sevelamer Hydrochloride | Clinical Research Trial Listing [centerwatch.com]

- 9. fda.gov [fda.gov]

- 10. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Iron-Magnesium Hydroxycarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron-magnesium hydroxycarbonate, a member of the layered double hydroxide (LDH) family, presents a unique and tunable chemical structure with significant potential across various scientific and industrial domains, including catalysis, environmental remediation, and as a precursor for novel materials. This technical guide provides a comprehensive overview of the core chemical structure of iron-magnesium hydroxycarbonate, focusing on its two primary polytypes: pyroaurite and sjögrenite. It details the synthesis via co-precipitation, outlines key characterization methodologies, and presents crystallographic and spectroscopic data in a structured format for ease of comparison.

Introduction to Iron-Magnesium Hydroxycarbonate

Iron-magnesium hydroxycarbonate is a naturally occurring and synthetically produced mineral belonging to the hydrotalcite supergroup.[1] Its structure is characterized by positively charged brucite-like layers, where magnesium ions (Mg²⁺) are partially substituted by iron(III) ions (Fe³⁺).[2][3] This substitution results in a net positive charge on the layers, which is compensated by interlayer anions, primarily carbonate (CO₃²⁻), and water molecules.[2][3] The general chemical formula is approximately Mg₆Fe₂(OH)₁₆(CO₃)·4H₂O.[2][3]

The arrangement of these layers gives rise to two main polytypes:

These materials are of significant interest due to their anion exchange capabilities, thermal stability, and the ability to tailor their properties by varying the Mg/Fe ratio and interlayer anions.

The Layered Double Hydroxide (LDH) Structure

The fundamental structure of iron-magnesium hydroxycarbonate is a layered double hydroxide (LDH). This structure is composed of two main components: the brucite-like layers and the interlayer region.

-

Brucite-like Layers: These are sheets of edge-sharing M(OH)₆ octahedra, similar to the structure of brucite [Mg(OH)₂]. In iron-magnesium hydroxycarbonate, a portion of the divalent magnesium cations are isomorphously replaced by trivalent iron cations. This substitution of Mg²⁺ with Fe³⁺ is the origin of the net positive charge of the layers.[2][3]

-

Interlayer Region: The space between the positively charged brucite-like layers is occupied by charge-compensating anions (carbonate) and water molecules.[2][3] These interlayer species are held in place by electrostatic forces and hydrogen bonding. The layered nature allows for the intercalation of various anions, making LDHs versatile materials for a range of applications.

Quantitative Data

Crystallographic Data

The crystallographic parameters of pyroaurite and sjögrenite are summarized in the table below. These values are crucial for phase identification using X-ray diffraction.

| Property | Pyroaurite | Sjögrenite |

| Crystal System | Rhombohedral (Trigonal)[1][2] | Hexagonal[1][2] |

| Space Group | R-3m or R3m[2][5] | P6₃/mmc[2][5] |

| Unit Cell (a) | ~3.13 Å[2][5] | ~3.113 - 3.13 Å[2][5] |

| Unit Cell (c) | ~23.49 Å[2][5] | ~15.61 - 15.66 Å[2][5] |

| Formula per Unit Cell (Z) | 3/8[5] | 1/4[5] |

Thermal Decomposition Data

The thermal decomposition of iron-magnesium hydroxycarbonate typically occurs in distinct stages, which can be analyzed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

| Temperature Range (°C) | Event |

| Below 200 | Loss of physically adsorbed and interlayer water (reversible).[3][6] |

| 200 - 450 | Dehydroxylation of the brucite-like layers and loss of carbonate.[3][6] |

| Above 450 | Formation of magnesium oxide (MgO) and magnesium ferrite (MgFe₂O₄).[3][6] |

Experimental Protocols

Synthesis of Iron-Magnesium Hydroxycarbonate (Co-precipitation Method)

This protocol describes a common method for synthesizing iron-magnesium hydroxycarbonate with a layered double hydroxide structure.[4]

-

Preparation of Salt Solution: Prepare a 200 mL aqueous solution containing magnesium nitrate (Mg(NO₃)₂·6H₂O) and iron(III) nitrate (Fe(NO₃)₃·9H₂O) with a desired Mg:Fe molar ratio (e.g., 4:1). The total metal concentration should be around 1 M.

-

Preparation of Base-Carbonate Solution: Prepare a 100 mL aqueous solution of 1 M sodium carbonate (Na₂CO₃).

-

Co-precipitation: Add the metal salt solution dropwise to the sodium carbonate solution under vigorous stirring.

-

pH Control: Maintain the pH of the resulting suspension between 10 and 11 by the controlled addition of a 2 M sodium hydroxide (NaOH) solution.

-

Aging: Age the suspension at 70°C for approximately 20 hours with continuous stirring. This step promotes crystal growth and improves the ordering of the layered structure.

-

Washing and Drying: Filter the precipitate and wash it repeatedly with deionized water until the pH of the filtrate is neutral (pH 7). Dry the final product in an oven at a suitable temperature (e.g., 80°C).

Characterization Methods

-

Objective: To identify the crystalline phases, determine the lattice parameters, and assess the crystallinity of the synthesized material.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Sample Preparation: The dried sample is ground into a fine powder and mounted on a sample holder.

-

Data Collection: The diffraction pattern is typically recorded over a 2θ range of 5° to 70° with a step size of 0.02° and a scan speed of 2°/min.

-

Analysis: The resulting diffraction pattern is compared with standard diffraction patterns for pyroaurite and sjögrenite from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). The characteristic (003) and (006) reflections at low 2θ values are indicative of the layered structure.

-

Objective: To identify the functional groups present in the material, such as hydroxyl groups, carbonate ions, and water molecules.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a pellet.

-

Data Collection: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Analysis: The absorption bands are assigned to specific vibrational modes. Key expected bands include:

-

A broad band around 3400-3500 cm⁻¹ due to the O-H stretching of hydroxyl groups and interlayer water.

-

A band around 1630 cm⁻¹ corresponding to the H-O-H bending vibration of interlayer water.

-

A strong absorption band around 1350-1380 cm⁻¹ due to the ν₃ vibrational mode of the interlayer carbonate anions.

-

Bands below 800 cm⁻¹ are typically associated with metal-oxygen (Mg-O, Fe-O) lattice vibrations.

-

-

Objective: To study the thermal stability and decomposition behavior of the material.

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.

-

Experimental Conditions: A known mass of the sample (typically 5-10 mg) is heated in a crucible (e.g., alumina) from room temperature to around 900-1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Analysis: The TGA curve shows the mass loss as a function of temperature, while the DTA curve shows the temperature difference between the sample and a reference, indicating endothermic or exothermic events. The stages of mass loss are correlated with the removal of water, dehydroxylation, and decarbonation, as detailed in Table 2.

Conclusion

Iron-magnesium hydroxycarbonate, in its pyroaurite and sjögrenite forms, possesses a well-defined layered double hydroxide structure that is amenable to synthetic control. The co-precipitation method provides a reliable route for its synthesis, and a combination of XRD, FTIR, and TGA/DTA allows for a thorough characterization of its structural and thermal properties. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with or developing applications for this versatile class of materials.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Fermagate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fermagate is a non-calcium, iron- and magnesium-based phosphate binder developed for the treatment of hyperphosphatemia in patients with end-stage renal disease.[1][2] Chemically, it is an iron-magnesium hydroxycarbonate with a hydrotalcite-like layered double hydroxide (LDH) structure.[2][3] This structure consists of positively charged brucite-like layers of magnesium and iron hydroxides, with interlayer carbonate anions and water molecules that can be exchanged for phosphate ions from dietary sources in the gastrointestinal tract.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and phosphate-binding mechanism of Fermagate, intended to support further research and development in the field of phosphate binders.

Synthesis of Fermagate (Iron-Magnesium Hydroxycarbonate)

The most common and well-documented method for synthesizing iron-magnesium hydroxycarbonate, the active component of Fermagate, is co-precipitation . This method allows for the formation of the characteristic layered double hydroxide structure.

Experimental Protocol: Co-precipitation Synthesis

Objective: To synthesize iron-magnesium hydroxycarbonate with a hydrotalcite-like structure.

Materials:

-

Magnesium salt solution (e.g., MgCl₂·6H₂O or Mg(NO₃)₂·6H₂O)

-

Iron(III) salt solution (e.g., FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O)

-

Alkaline solution (e.g., NaOH)

-

Carbonate source (e.g., Na₂CO₃)

-

Deionized water

-

Reaction vessel with a stirrer and pH probe

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Salt Solutions: Prepare aqueous solutions of the magnesium and iron salts at the desired molar ratio. A common molar ratio for hydrotalcite-like compounds is a divalent to trivalent cation ratio of 2:1 to 4:1.

-

Preparation of Alkaline Carbonate Solution: Prepare a mixed aqueous solution of sodium hydroxide and sodium carbonate.

-

Co-precipitation: Slowly add the mixed metal salt solution to the alkaline carbonate solution under vigorous stirring at a constant temperature (typically room temperature to 80°C).

-

pH Control: Maintain a constant pH during the precipitation process, typically between 8 and 11, by the controlled addition of the alkaline solution.[4]

-

Aging: After the addition is complete, continue stirring the resulting slurry for a period of time (e.g., 1 to 24 hours) at a specific temperature to allow for crystal growth and improved crystallinity.[5]

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts and impurities.

-

Drying: Dry the resulting solid in an oven at a controlled temperature (e.g., 80-100°C) to obtain the final iron-magnesium hydroxycarbonate powder.

Diagram of the Synthesis Workflow:

Caption: Workflow for the co-precipitation synthesis of Fermagate.

Characterization of Fermagate

A suite of analytical techniques is employed to confirm the successful synthesis of the desired iron-magnesium hydroxycarbonate structure and to evaluate its physicochemical properties.

Physicochemical Characterization Data

| Characterization Technique | Parameter Measured | Typical Result for Iron-Magnesium Hydroxycarbonate |

| X-ray Diffraction (XRD) | Crystalline structure, interlayer spacing | Characteristic sharp, symmetric peaks at low 2θ angles and broad, asymmetric peaks at higher 2θ angles, confirming the layered hydrotalcite structure.[6][7][8] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups | Broad absorption band around 3400-3500 cm⁻¹ (O-H stretching of hydroxyl groups and interlayer water), sharp band around 1360-1380 cm⁻¹ (asymmetric stretching of interlayer carbonate), and bands below 800 cm⁻¹ (M-O and M-OH vibrations).[9][10][11][12] |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile | Typically shows two main weight loss stages: the first below 250°C corresponding to the removal of interlayer and physisorbed water, and the second between 250°C and 500°C due to dehydroxylation of the brucite-like layers and decomposition of interlayer carbonate.[13][14][15][16] |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology and particle size | Often reveals plate-like or rosette-like morphologies typical of hydrotalcite compounds. |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and porosity | Provides data on the surface area available for phosphate interaction. |

Experimental Protocols for Characterization

-

X-ray Diffraction (XRD): Powdered samples are analyzed using a diffractometer with Cu Kα radiation. Scans are typically run over a 2θ range of 5° to 70°.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Spectra are recorded using the KBr pellet technique. The sample is mixed with KBr powder and pressed into a pellet for analysis.

-

Thermogravimetric Analysis (TGA): A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min), and the weight loss is recorded as a function of temperature.

Mechanism of Action and Phosphate Binding

The primary mechanism of phosphate binding by Fermagate is through anion exchange , where the interlayer carbonate ions are exchanged for phosphate ions present in the gastrointestinal tract.[2][3] Additionally, surface complexation with the hydroxyl groups on the surface of the hydrotalcite layers contributes to phosphate removal.[17]

Diagram of Phosphate Binding Mechanism:

Caption: Mechanism of phosphate binding by Fermagate in the GI tract.

In Vitro Phosphate Binding Assay

Objective: To determine the phosphate binding capacity of Fermagate under simulated gastrointestinal conditions.

Materials:

-

Fermagate powder

-

Phosphate stock solution (e.g., KH₂PO₄/Na₂HPO₄)

-

Simulated gastric fluid (SGF, pH ~1.2-3.0)

-

Simulated intestinal fluid (SIF, pH ~6.8-7.5)

-

Incubator shaker set at 37°C

-

Centrifuge

-

Phosphate quantification assay (e.g., colorimetric method)

Procedure:

-

Preparation of Phosphate Solutions: Prepare phosphate solutions of varying concentrations in both SGF and SIF to mimic physiological conditions.[18]

-

Incubation: Add a known amount of Fermagate to each phosphate solution. Incubate the mixtures in a shaker at 37°C for a specified period (e.g., 1-6 hours) to allow for equilibrium to be reached.[18]

-

Separation: After incubation, centrifuge the samples to separate the solid Fermagate-phosphate complex from the supernatant.

-

Quantification: Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method.

-

Calculation: The amount of phosphate bound by Fermagate is calculated as the difference between the initial and final phosphate concentrations in the solution.

In Vitro Dissolution Testing

Objective: To evaluate the dissolution characteristics of Fermagate formulations.

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for dissolution testing of oral solid dosage forms.[19]

Media:

-

Simulated Gastric Fluid (SGF)

-

Simulated Intestinal Fluid (SIF)

Procedure:

-

Media Preparation: Prepare the dissolution media and maintain at 37 ± 0.5°C.

-

Test Setup: Place the Fermagate tablet or capsule in the dissolution vessel containing the specified medium.

-

Operation: Rotate the paddle at a specified speed (e.g., 50-100 rpm).

-

Sampling: Withdraw samples at predetermined time intervals.

-

Analysis: Analyze the samples for the amount of dissolved active ingredient, typically by measuring the concentration of magnesium and/or iron ions released.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of Fermagate in lowering serum phosphate levels in hemodialysis patients.[1][20]

Summary of Phase II Clinical Trial Data

| Treatment Group | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction from Baseline (mmol/L) |

| Placebo | 2.16 | ~2.16 | ~0 |

| Fermagate 1g (tid) | 2.16 | 1.71 | 0.45 |

| Fermagate 2g (tid) | 2.16 | 1.47 | 0.69 |

Data from McIntyre et al. (2009).[20][21]

Adverse Events: The most commonly reported adverse events in clinical trials were gastrointestinal in nature. Both 1g and 2g doses of Fermagate were associated with elevations in pre-hemodialysis serum magnesium levels.[20][21]

Conclusion

Fermagate, an iron-magnesium hydroxycarbonate, is a promising non-calcium phosphate binder with a well-defined layered double hydroxide structure. Its synthesis via co-precipitation is a robust and scalable method. The characterization of Fermagate relies on a combination of techniques to ensure the correct structure, morphology, and thermal stability. The primary mechanism of action is anion exchange, which effectively binds dietary phosphate in the gastrointestinal tract. In vitro and clinical studies have confirmed its efficacy in lowering serum phosphate levels, although monitoring of serum magnesium is warranted. This technical guide provides a foundational understanding for researchers and professionals involved in the development and evaluation of novel phosphate binders.

References

- 1. Iron-Magnesium Hydroxycarbonate (Fermagate): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fermagate | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Infrared and Raman study of interlayer anions CO32–, NO3–, SO42– and ClO4– in Mg/Al-hydrotalcite | Semantic Scholar [semanticscholar.org]

- 13. Thermal decomposition and structural reconstruction effect on Mg-Fe-based hydrotalcite compounds [inis.iaea.org]

- 14. The thermal decomposition of Mg-Al hydrotalcites: effects of interlayer anions and characteristics of the final structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermal decomposition of hydrotalcites. An infrared and nuclear magnetic resonance spectroscopic study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. [PDF] Thermogravimetric analysis-mass spectrometry (TGA-MS) of hydrotalcites containing CO32-, NO3-, Cl-, SO42- or ClO4- | Semantic Scholar [semanticscholar.org]

- 17. Layered Double Hydroxides for Regulating Phosphate in Water to Achieve Long-Term Nutritional Management - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Iron-magnesium hydroxycarbonate (fermagate): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Fermagate Hydrotalcite: A Technical Guide to Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fermagate is an investigational, non-calcium-containing phosphate binder with a hydrotalcite-like structure, composed of iron and magnesium. Developed for the treatment of hyperphosphatemia in patients with chronic kidney disease, its mechanism of action relies on the exchange of interlayer carbonate anions for dietary phosphate in the gastrointestinal tract, thereby reducing phosphate absorption. This technical guide provides a comprehensive overview of the available information on the structure, properties, and experimental evaluation of fermagate and related iron-magnesium hydrotalcites. Due to the limited publicly available data on fermagate, this guide also includes information on closely related compounds and general methodologies for the characterization of hydrotalcite-like materials.

Introduction

Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD), associated with increased cardiovascular morbidity and mortality.[1] Oral phosphate binders are a cornerstone of management, aimed at reducing the intestinal absorption of dietary phosphate.[1] Fermagate, an iron-magnesium hydroxycarbonate, was developed as a phosphate binder with a hydrotalcite structure.[2] This structure consists of positively charged brucite-like layers of mixed metal hydroxides, with charge-balancing anions and water molecules in the interlayer space.[3] In the case of fermagate, the interlayer carbonate ions are exchanged for phosphate ions from ingested food.[2]

This guide summarizes the known structural and functional properties of fermagate, provides detailed experimental protocols for the synthesis and characterization of similar materials, and presents available data in a structured format for easy reference.

Structure and Physicochemical Properties

Fermagate possesses a layered double hydroxide (LDH) structure, specifically a hydrotalcite-like structure.[2] The general formula for hydrotalcites is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) is a divalent cation (e.g., Mg²⁺), M(III) is a trivalent cation (e.g., Fe³⁺), and Aⁿ⁻ is an interlayer anion (e.g., CO₃²⁻).[4]

While specific quantitative data for fermagate is scarce in the public domain, studies on analogous Mg-Fe hydrotalcites provide valuable insights into its expected properties. A study on Mg-Fe-Cl hydrotalcite-like nanoplatelets identified an optimal Mg²⁺:Fe³⁺ ratio of 2.8:1 for phosphate binding.[5]

Table 1: Physicochemical Properties of Fermagate and Related Compounds

| Property | Fermagate | Mg-Fe-Cl Hydrotalcite | Lanthanum Carbonate | Sevelamer Hydrochloride |

| Composition | Iron-Magnesium Hydroxycarbonate | Magnesium-Iron-Chloride Hydroxycarbonate | La₂(CO₃)₃ | Poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) hydrochloride |

| Mg:Fe Ratio | Not specified | 2.8:1 (optimal) | N/A | N/A |

| Molecular Weight | Not specified | Not specified | 457.8 g/mol | Variable |

| Appearance | Not specified | Not specified | White powder | White to off-white powder |

| Solubility | Insoluble | Insoluble | Insoluble in water, soluble in dilute acids | Insoluble |

Mechanism of Action: Phosphate Binding

The primary therapeutic action of fermagate is the binding of dietary phosphate in the gastrointestinal tract. This occurs through an ion-exchange mechanism where the carbonate anions present in the interlayer of the hydrotalcite structure are exchanged for phosphate ions.[2] In vitro studies have indicated that fermagate has a high affinity for phosphate over a wide pH range.[2]

dot

In Vitro Phosphate Binding Capacity

Table 2: In Vitro Phosphate Binding Capacity of Various Phosphate Binders

| Phosphate Binder | Phosphate Binding Capacity (mmol/g) | pH | Reference |

| Lanthanum Carbonate | ~0.47 (mmol P/mmol Fe) | 2.5 - 8.5 | [6] |

| Sevelamer Carbonate | Varies with concentration and pH | 3.0 and 6.0 | [7] |

| Ferric Citrate | Varies with pH | 2-8 | [8] |

| Calcium Acetate | Varies with pH | 3.0 and 6.0 | [7] |

| Sucroferric Oxyhydroxide | Varies with pH | 3.0 and 6.0 | [7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of fermagate are not publicly available. However, based on the literature for similar Mg-Fe hydrotalcites, the following general methodologies can be applied.

Synthesis of Mg-Fe Hydrotalcite (Co-precipitation Method)

This protocol describes a common method for synthesizing layered double hydroxides.

dot

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare Metal Salt Solution: Dissolve stoichiometric amounts of Mg(NO₃)₂·6H₂O and Fe(NO₃)₃·9H₂O in deionized water to achieve the desired Mg:Fe molar ratio (e.g., 3:1).[9]

-

Prepare Alkaline Solution: Dissolve Na₂CO₃ and NaOH in deionized water. The amount of carbonate should be in excess to ensure its intercalation.

-

Co-precipitation: Slowly add the metal salt solution to the alkaline solution under vigorous stirring. Maintain a constant pH (typically between 9 and 11) by the controlled addition of a NaOH solution.[10]

-

Aging: Age the resulting slurry at an elevated temperature (e.g., 60-80°C) for several hours to improve crystallinity.[9]

-

Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove excess salts. Dry the product in an oven at a controlled temperature (e.g., 80-100°C).[9]

Characterization Techniques

Purpose: To confirm the hydrotalcite structure, determine the interlayer spacing, and assess crystallinity.

Sample Preparation: A small amount of the powdered sample is placed on a sample holder.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

Data Collection: The diffraction pattern is recorded over a 2θ range of 5-70°.

Analysis: The positions and intensities of the diffraction peaks are analyzed. The characteristic (003) and (006) reflections at low 2θ angles confirm the layered structure. The interlayer spacing (d-spacing) can be calculated from the position of the (003) peak using Bragg's Law.

Purpose: To identify the functional groups present in the material, such as hydroxyl groups, interlayer water, and carbonate anions.

Sample Preparation: The sample is typically mixed with KBr and pressed into a pellet.

Instrumentation: An FTIR spectrometer.

Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Analysis: The absorption bands are assigned to specific molecular vibrations. For hydrotalcites, characteristic bands include a broad absorption around 3400 cm⁻¹ (O-H stretching of hydroxyl groups and interlayer water), a band around 1630 cm⁻¹ (H-O-H bending of interlayer water), and a strong absorption around 1360 cm⁻¹ (asymmetric stretching of interlayer carbonate).[3]

Purpose: To determine the specific surface area, pore volume, and pore size distribution of the material.

Sample Preparation: The sample is degassed under vacuum at an elevated temperature to remove adsorbed moisture and other impurities.

Instrumentation: A surface area and porosimetry analyzer.

Analysis: The adsorption and desorption of an inert gas (typically nitrogen) at cryogenic temperature is measured at various partial pressures. The BET equation is used to calculate the specific surface area.

Purpose: To visualize the morphology of the hydrotalcite particles and to determine their elemental composition.

Sample Preparation: The powder is mounted on a sample stub and coated with a conductive material (e.g., gold or carbon).

Instrumentation: A scanning electron microscope equipped with an EDX detector.

Analysis: SEM provides high-resolution images of the particle shape and size. EDX analysis provides a qualitative and semi-quantitative determination of the elemental composition, which can be used to confirm the Mg:Fe ratio.[11][12]

In Vitro Phosphate Binding Assay

This protocol provides a general framework for assessing the phosphate binding capacity of a phosphate binder.

dot

References

- 1. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron-Magnesium Hydroxycarbonate (Fermagate): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal decomposition and structural reconstruction effect on Mg-Fe-based hydrotalcite compounds [inis.iaea.org]

- 4. Synthesis of some Mg/Co-Al type nano hydrotalcites and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Mg-Fe-Cl hydrotalcite-like nanoplatelets as an oral phosphate binder: evaluations of phosphorus intercalation activity and cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The iron-based phosphate binder PA21 has potent phosphate binding capacity and minimal iron release across a physiological pH range in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 6-napse.com [6-napse.com]

- 12. researchgate.net [researchgate.net]

Fermagate: A Technical Deep Dive into a Novel Phosphate Binder

A Comprehensive Guide for Researchers and Drug Development Professionals on the Discovery and Development of Fermagate

Introduction: Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication of chronic kidney disease (CKD), particularly in patients undergoing dialysis. It is a key driver of mineral and bone disorders and is strongly associated with increased cardiovascular morbidity and mortality. The primary treatment strategy for hyperphosphatemia involves the use of oral phosphate binders, which act within the gastrointestinal (GI) tract to reduce the absorption of dietary phosphate. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of Fermagate, a novel, non-calcium-containing, iron- and magnesium-based phosphate binder.

The Discovery and Rationale for Fermagate

The development of Fermagate was driven by the need for effective phosphate binders with improved side-effect profiles compared to existing therapies. At the time of its development, commonly used phosphate binders included calcium-based salts (calcium carbonate, calcium acetate), which can contribute to hypercalcemia and vascular calcification, and aluminum-based binders, which carry a risk of aluminum toxicity. Sevelamer hydrochloride, a non-calcium, non-aluminum polymer, was an alternative but often required a high pill burden.

Fermagate, with the chemical name iron-magnesium hydroxycarbonate, was designed to be a potent, non-calcium, non-aluminum phosphate binder.[1] Its structure is based on a hydrotalcite-like layered double hydroxide, which allows for the exchange of anions.[2]

Chemical Structure and Properties

Fermagate is an iron-magnesium hydroxycarbonate with the general formula [Mg₄Fe₂(OH)₁₂]·CO₃·4H₂O.[3] It possesses a rigid, crystalline-layered structure where brucite-like layers of magnesium and ferric hydroxides are positively charged due to the presence of trivalent iron.[1][2] These layers are separated by intercalated carbonate anions and water molecules, which balance the positive charge.[2]

The key to Fermagate's function lies in this layered structure. The carbonate ions residing between the layers are exchangeable for other anions, particularly phosphate, from the surrounding environment.[2]

Synthesis of Fermagate

While the precise, proprietary synthesis method for Fermagate is not publicly available, it is likely produced through a co-precipitation method, which is standard for synthesizing layered double hydroxides. A general procedure would involve:

Experimental Protocol: Likely Synthesis of Fermagate (General Method)

-

Preparation of Salt Solutions: Aqueous solutions of magnesium and iron salts (e.g., nitrates or chlorides) are prepared in a specific molar ratio.

-

Co-precipitation: The mixed metal salt solution is added to an alkaline solution (e.g., sodium hydroxide or sodium carbonate) under controlled pH and temperature. This causes the co-precipitation of the magnesium and iron hydroxides.

-

Aging: The resulting slurry is aged, often with heating, to promote crystal growth and the formation of the layered hydrotalcite structure.

-

Washing and Drying: The precipitate is then filtered, washed extensively with deionized water to remove impurities, and dried to obtain the final Fermagate powder.

Mechanism of Action

Fermagate's mechanism of action is a direct physicochemical process within the GI tract. It does not rely on absorption into the bloodstream or interaction with cellular signaling pathways.

Upon oral administration with meals, Fermagate encounters phosphate released from food during digestion. The carbonate ions within the interlayer space of the Fermagate structure are exchanged for phosphate ions.[2] This forms a stable, insoluble complex that is not absorbed and is subsequently excreted in the feces.[2] This process effectively reduces the amount of free phosphate available for absorption into the bloodstream.

Preclinical Development

In Vitro Phosphate Binding Studies

In vitro studies were crucial in establishing the phosphate-binding capacity of Fermagate. These studies demonstrated a high affinity for phosphate across a wide pH range, which is relevant to the varying pH environments of the GI tract.[2]

While specific quantitative data from the original studies are not fully public, reports indicate that Fermagate showed high efficacy when compared to other phosphate binders like sevelamer hydrochloride, aluminum hydroxide, lanthanum carbonate, and magnesium hydroxide.[2] These comparisons were performed using models that simulate the conditions of the stomach and upper GI tract, including an "artificial stomacher" and a simulated breakfast meal.[2]

Experimental Protocol: In Vitro Phosphate Binding Capacity Assay (General)

-

Preparation of Phosphate Solutions: Standard phosphate solutions of varying concentrations are prepared in buffers simulating gastric and intestinal pH (e.g., pH 3.0 and 6.0).

-

Incubation: A precise amount of the phosphate binder is added to the phosphate solutions. The mixtures are then incubated at 37°C with constant agitation for a defined period (e.g., 6 hours).

-

Sampling and Analysis: Aliquots are taken at various time points, centrifuged to remove the binder, and the supernatant is analyzed for the remaining phosphate concentration using a spectrophotometric assay (e.g., with ammonium molybdate).

-

Calculation: The amount of phosphate bound by the agent is calculated by subtracting the final phosphate concentration from the initial concentration.

Study in Healthy Volunteers

To assess the phosphate-binding efficacy in a physiological setting, a placebo-controlled study was conducted in healthy volunteers.

Study Design: A 7-day, placebo-controlled study.[2] Dosage: Fermagate at 1 g and 2 g, administered three times daily.[2] Primary Outcome: The study revealed significant phosphate binding, evidenced by a marked reduction in 24-hour urinary phosphate excretion and a corresponding increase in fecal phosphate content.[2]

Clinical Development

Phase II Clinical Trial (NCT00358722)

A key Phase II study evaluated the efficacy and safety of Fermagate in chronic hemodialysis patients with hyperphosphatemia.[2]

Experimental Protocol: Phase II Study

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted in five centers in the United Kingdom.[2]

-

Participants: 63 patients on stable hemodialysis (three times per week) for at least 3 months.[2]

-

Treatment Arms:

-

Fermagate 1 g, three times daily

-

Fermagate 2 g, three times daily

-

Placebo, three times daily[2]

-

-

Duration: 21 days of treatment.[2]

-

Primary Endpoint: Reduction in serum phosphate over the treatment period.[2]

-

Secondary Endpoint: Effect on cholesterol levels.[2]

Results:

The study demonstrated a dose-dependent efficacy of Fermagate in lowering serum phosphate levels.[2]

| Parameter | Placebo | Fermagate 1 g (3 g/day ) | Fermagate 2 g (6 g/day ) |

| Baseline Mean Serum Phosphate (mmol/L) | ~2.16 | ~2.16 | ~2.16 |

| End-of-Treatment Mean Serum Phosphate (mmol/L) | No significant change | 1.71 | 1.47 |

| Mean Reduction in Serum Phosphate (mmol/L) | No significant change | 0.46 | 0.70 |

Table 1: Efficacy of Fermagate in a Phase II Clinical Trial (Data from McIntyre et al., 2009)[2]

Safety and Tolerability:

-

The 1 g dose of Fermagate had an adverse event profile comparable to placebo.[2]

-

The 2 g dose was associated with a statistically higher incidence of adverse events, particularly gastrointestinal events, leading to a higher number of discontinuations.[2]

-

Both doses of Fermagate were associated with elevations in pre-dialysis serum magnesium levels.[2]

Phase III Clinical Trial (NCT00841126)

A Phase III study was designed to further evaluate the safety and efficacy of Fermagate.[4]

Experimental Protocol: Phase III Study

-

Study Design: A two-stage, open-label, randomized, controlled, parallel-group study.[4]

-

Stage 1: A non-inferiority comparison of Fermagate to lanthanum carbonate in lowering serum phosphate.[4]

-

Stage 2: A superiority comparison of Fermagate to placebo in patients who completed Stage 1.[4]

-

Participants: Hemodialysis patients with hyperphosphatemia.[4]

Summary and Future Directions

Fermagate demonstrated promising efficacy as a phosphate binder in clinical trials, effectively lowering serum phosphate levels in hemodialysis patients in a dose-dependent manner.[2] Its non-calcium-based nature is a significant advantage, potentially avoiding the risks associated with calcium-based binders.

However, the development of Fermagate appears to have been halted. The Phase II trial highlighted a dose-limiting gastrointestinal tolerability issue and elevations in serum magnesium.[2][5] These factors may have presented challenges in finding a therapeutic window that balanced high efficacy with an acceptable safety profile for long-term use in the CKD population.

Despite its development status, the story of Fermagate provides valuable insights for the development of future phosphate binders. The novel hydrotalcite-based structure represents a viable platform for anion exchange in the GI tract. Future research could focus on modifying this structure to improve tolerability while maintaining high phosphate-binding capacity.

Conclusion

Fermagate is a novel iron- and magnesium-based phosphate binder with a unique hydrotalcite structure that facilitates the exchange of carbonate for dietary phosphate in the gastrointestinal tract. Preclinical and Phase II clinical studies confirmed its potent phosphate-binding efficacy. However, dose-dependent gastrointestinal side effects and hypermagnesemia were identified as challenges. This technical guide has summarized the available public data on the discovery, mechanism, and clinical development of Fermagate, providing a comprehensive resource for researchers in the field of nephrology and drug development.

References

- 1. Fermagate | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron-Magnesium Hydroxycarbonate (Fermagate): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties of Fermagate for Oral Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fermagate is an orally administered, non-calcium, iron- and magnesium-based phosphate binder developed for the treatment of hyperphosphatemia, a common and serious condition in patients with end-stage renal disease undergoing dialysis.[1][2] As a member of the layered double hydroxide (LDH) class of materials, specifically a hydrotalcite-like compound, its mechanism of action is predicated on a straightforward ion exchange process within the gastrointestinal tract.[3][4] This guide provides a comprehensive overview of the physicochemical properties of Fermagate relevant to its formulation and function as an oral drug product.

Core Physicochemical Properties

Fermagate's chemical structure consists of positively charged brucite-like layers of magnesium and iron hydroxides.[5] Between these layers reside carbonate anions and water molecules, which are exchangeable.[3][4] This structural arrangement is key to its therapeutic effect.

Table 1: Core Physicochemical Data for Fermagate

| Property | Value/Description | Source(s) |

| IUPAC Name | tetramagnesium;bis(iron(3+));carbonate;dodecahydroxide;tetrahydrate | [4] |

| Synonyms | Alpharen, Iron-magnesium hydroxycarbonate | [4] |

| Molecular Formula | CH₂₀Fe₂Mg₄O₁₉ | [4] |

| Molecular Weight | 545.07 g/mol | [4] |

| Structure | Layered Double Hydroxide (Hydrotalcite-like) | [3][4] |

| Appearance | Assumed to be a powder, likely encapsulated for oral administration. The capsules used in clinical trials were dark red.[1] | - |

Mechanism of Action: Ion Exchange in the Gastrointestinal Tract

Upon oral administration, Fermagate enters the gastrointestinal tract where it encounters dietary phosphate. The carbonate ions located in the interlayer space of the LDH structure are exchanged for phosphate ions from the surrounding medium.[4] This process forms a stable, insoluble complex that is subsequently excreted in the feces, thereby reducing the systemic absorption of phosphate.[1][3]

Caption: Fermagate's ion exchange mechanism in the GI tract.

Physicochemical Properties Relevant to Oral Formulation

While specific quantitative data for Fermagate's formulation-relevant properties are not extensively available in the public domain, the following sections outline the key characteristics and the standard methodologies used for their evaluation in similar pharmaceutical compounds.

Solubility and Dissolution

Fermagate is described as insoluble.[3] For a drug like Fermagate, which acts locally in the GI tract and is not absorbed, traditional dissolution testing is still critical to ensure that the layered structure is accessible for ion exchange. The rate of phosphate binding will be influenced by the disintegration and deaggregation of the dosage form.

Table 2: Key Solubility and Dissolution Parameters for Oral Phosphate Binders

| Parameter | Description | Relevance to Fermagate |

| Aqueous Solubility | The extent to which the drug substance dissolves in water. | Fermagate is functionally insoluble, which is a requirement for its localized action in the GI tract. |

| pH-Dependent Solubility | Solubility profile across the physiological pH range of the GI tract (pH 1.2 to 6.8). | Although insoluble, the layered structure's integrity and ion exchange capacity across this pH range are critical. In vitro studies have shown Fermagate has a high affinity for phosphate over a wide pH range.[1][3] |

| Dissolution Rate | The speed at which the drug substance dissolves from the dosage form. | For Fermagate, this relates to the rate at which the active structure becomes available for phosphate binding. |

Particle Properties

The particle size and surface area of Fermagate are critical parameters that influence its phosphate-binding capacity and rate. Smaller particles generally offer a larger surface area, which can lead to more rapid ion exchange.

Table 3: Particle Properties and Their Significance

| Property | Description | Relevance to Fermagate |

| Particle Size Distribution | The range and proportion of different particle sizes in the drug substance powder. | A controlled particle size distribution is essential for consistent batch-to-batch performance and predictable phosphate binding kinetics. |

| Specific Surface Area | The total surface area of a powder per unit of mass. | A higher specific surface area can enhance the rate and extent of phosphate binding by increasing the number of accessible ion exchange sites. |

| Polymorphism | The ability of a solid material to exist in more than one crystalline form. | Different polymorphs can have different physicochemical properties. It is important to control the crystalline form of Fermagate to ensure consistent performance. |

Experimental Protocols

The following sections describe the methodologies that would be employed to characterize the physicochemical properties of Fermagate. These are based on standard pharmaceutical practices and literature on layered double hydroxides.

Synthesis of Fermagate (Co-Precipitation Method)

Fermagate, being a Mg-Fe LDH, is likely synthesized via a co-precipitation method. This involves the controlled precipitation of magnesium and iron salts from an aqueous solution.

Protocol:

-

Preparation of Salt Solution: A mixed aqueous solution of magnesium nitrate (Mg(NO₃)₂) and ferric nitrate (Fe(NO₃)₃) is prepared in a specific molar ratio.

-

Preparation of Alkaline Solution: An alkaline solution, typically containing sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃), is prepared.

-

Co-precipitation: The mixed metal salt solution is added dropwise to the alkaline solution under vigorous stirring at a constant pH and temperature. The pH is maintained by the controlled addition of NaOH.

-

Aging: The resulting slurry is aged at an elevated temperature for a defined period to allow for crystal growth and improved crystallinity.

-

Washing and Drying: The precipitate is then filtered, washed extensively with deionized water to remove excess salts, and dried to obtain the final Fermagate powder.

Caption: General workflow for the synthesis of Fermagate.

Characterization Techniques

Table 4: Analytical Methods for Physicochemical Characterization

| Technique | Parameter Measured | Typical Protocol Summary |

| X-Ray Powder Diffraction (XRPD) | Crystalline structure, polymorphism, phase purity | The sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is characteristic of the crystalline structure. |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface texture | An electron beam is scanned over the sample surface, and the emitted secondary electrons are detected to form an image of the surface topography. |

| Laser Diffraction | Particle size distribution | A laser beam is passed through a dispersion of the powder, and the angular distribution of the scattered light is measured. This is then used to calculate the particle size distribution. |

| Gas Adsorption (BET Method) | Specific surface area | The amount of an inert gas (e.g., nitrogen) adsorbed onto the surface of the powder at cryogenic temperatures is measured at various pressures. The Brunauer-Emmett-Teller (BET) theory is then applied to calculate the specific surface area. |

| In Vitro Phosphate Binding Capacity | Efficacy of phosphate removal | A known amount of Fermagate is incubated in a solution of known phosphate concentration at 37°C under controlled pH conditions (e.g., simulating gastric and intestinal fluid). The decrease in phosphate concentration in the solution over time is measured to determine the binding capacity. |

| USP Dissolution Apparatus 2 (Paddle) | Disintegration and deaggregation characteristics | The dosage form is placed in a vessel containing a specified dissolution medium at 37°C. A paddle rotates at a set speed, and samples of the medium are withdrawn at various time points to assess the release characteristics. |

Clinical Efficacy and Formulation

Clinical trials have demonstrated the efficacy of Fermagate in lowering serum phosphate levels in hemodialysis patients.[1][2]

Table 5: Summary of Phase II Clinical Trial Efficacy Data [1]

| Treatment Arm | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction from Baseline (mmol/L) |

| Placebo | 2.16 | - | - |

| Fermagate 1g (three times daily) | 2.16 | 1.71 | 0.46 |

| Fermagate 2g (three times daily) | 2.16 | 1.47 | 0.70 |

The formulation used in these trials consisted of 250 mg of Fermagate in hard gelatin capsules.[1] The high pill burden associated with the 2g dose was noted as a potential issue, suggesting that future formulations may aim for higher unit doses.[1]

Caption: A typical clinical trial workflow for Fermagate.

Conclusion

Fermagate is a promising, non-calcium-based phosphate binder with a well-understood mechanism of action based on its layered double hydroxide structure. Its physicochemical properties, particularly its insolubility, high affinity for phosphate over a range of pH values, and particle characteristics, are central to its therapeutic function. While detailed proprietary data on its formulation are not publicly available, this guide provides a comprehensive overview based on the available scientific literature and established principles of pharmaceutical science. Further development of Fermagate formulations will likely focus on optimizing the dosage form to improve patient compliance while maintaining efficacy.

References

- 1. Iron-Magnesium Hydroxycarbonate (Fermagate): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron-magnesium hydroxycarbonate (fermagate): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fermagate | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Layered Double Hydroxides as Materials for Electrocatalytic Applications | MDPI [mdpi.com]

The Core Structure of Fermagate: An In-depth Technical Guide to its Layered Double Hydroxide Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fermagate is a non-calcium, iron- and magnesium-based phosphate binder with a layered double hydroxide (LDH) structure.[1][2] Its core structure is analogous to the naturally occurring mineral hydrotalcite.[1] This technical guide delves into the fundamental structure of Fermagate, presenting key physicochemical data, detailed experimental protocols for the synthesis and characterization of its structural analogue, and visualizations to elucidate its architecture and mechanism of action. The information herein is crucial for researchers and professionals involved in the development of novel drug delivery systems and phosphate binders.

Fermagate's therapeutic action relies on the exchange of carbonate anions located in its interlayer region for phosphate ions in the gastrointestinal tract.[1][3] This ion exchange is facilitated by the unique layered structure, which consists of positively charged brucite-like layers of magnesium and iron hydroxides, separated by an interlayer containing charge-compensating anions and water molecules.

The Layered Double Hydroxide Structure of Fermagate

The chemical formula for Fermagate is [Mg₄Fe₂(OH)₁₂]CO₃·4H₂O.[2] This formula reveals a Magnesium to Iron molar ratio of 2:1 within the hydroxide layers. The structure is comprised of the following key features:

-

Brucite-like Layers: The primary structure consists of positively charged layers isomorphous with brucite (Mg(OH)₂). In these layers, some of the divalent magnesium ions (Mg²⁺) are substituted by trivalent iron ions (Fe³⁺). This substitution creates a net positive charge on the layers.

-

Interlayer Region: To maintain charge neutrality, the interlayer region contains carbonate anions (CO₃²⁻) and water molecules. These interlayer anions are not covalently bonded to the hydroxide layers and are relatively mobile, allowing for anion exchange.

-

Mechanism of Action: When Fermagate is administered orally, the carbonate ions in the interlayer are exchanged for phosphate ions present in the gastrointestinal tract, forming a stable, insoluble complex that is then excreted. This process effectively reduces the absorption of dietary phosphate.[1]

Below is a diagram illustrating the layered double hydroxide structure of a Fermagate analogue.

References

- 1. Iron-Magnesium Hydroxycarbonate (Fermagate): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fermagate | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fermagate: A Non-Calcium Phosphate Binder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication of chronic kidney disease (CKD). It is a key contributor to the development of CKD-mineral and bone disorder (CKD-MBD), which is associated with increased cardiovascular morbidity and mortality. The primary treatment for hyperphosphatemia involves the use of phosphate binders to limit the gastrointestinal absorption of dietary phosphate. Growing concerns about the potential for calcium-based binders to contribute to vascular calcification have spurred the development of non-calcium alternatives. This technical guide provides a comprehensive overview of Fermagate, a non-calcium, iron- and magnesium-based phosphate binder. We will delve into its core mechanism of action, present available quantitative data from clinical and in-vitro studies in clearly structured tables, and provide detailed experimental methodologies where available. Furthermore, this guide will feature visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.

Introduction to Non-Calcium Phosphate Binders

Phosphate-binder therapy is a cornerstone in the management of hyperphosphatemia in patients with CKD.[1] While calcium-based binders are effective, they can lead to a positive calcium balance and may exacerbate vascular calcification.[1][2] This has led to the increased use of non-calcium-containing phosphate binders.[1][2] These agents, which include synthetic polymers like sevelamer and metal-based binders such as lanthanum carbonate and iron-based compounds, offer effective phosphate control without contributing to calcium load.[1] Meta-analyses have suggested that non-calcium-based phosphate binders may be associated with a reduction in all-cause mortality compared to their calcium-based counterparts.[2]

Fermagate: A Novel Iron-Magnesium Hydroxycarbonate

Fermagate is a non-calcium phosphate binder composed of iron and magnesium in a hydroxycarbonate matrix.[3] Its chemical name is iron-magnesium hydroxycarbonate, and it has the molecular formula CH20Fe2Mg4O19.[4]

Mechanism of Action

Fermagate possesses a rigid, crystalline-layered structure, a characteristic of hydrotalcites.[3] Within this structure, magnesium and ferric iron atoms are held in insoluble layers, with carbonate ions situated in the interlayer spaces.[3] Upon oral administration, Fermagate enters the gastrointestinal tract where the carbonate ions are exchanged for dietary phosphate ions.[3] This ion exchange process results in the formation of an insoluble complex that is not absorbed and is subsequently excreted in the feces, thereby reducing the overall phosphate load.[3] In vitro studies have indicated that Fermagate has a high affinity for phosphate across a broad pH range.[3]

Synthesis and Formulation

While the precise, proprietary synthesis method for Fermagate is not publicly available, it is a type of layered double hydroxide (LDH). The synthesis of magnesium-iron LDHs generally involves the co-precipitation of soluble magnesium and iron salts in an alkaline solution.

A representative, non-proprietary protocol for the synthesis of a magnesium-iron layered double hydroxide is as follows:

Representative Experimental Protocol: Synthesis of Mg-Fe Layered Double Hydroxide

-

Preparation of Salt Solution: A mixed aqueous solution of magnesium nitrate (Mg(NO₃)₂) and ferric nitrate (Fe(NO₃)₃) is prepared with a specific Mg²⁺:Fe³⁺ molar ratio.

-

Preparation of Alkaline Solution: An aqueous solution of sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) is prepared.

-

Co-precipitation: The mixed metal salt solution is added dropwise to the alkaline solution under vigorous stirring at a constant pH and temperature. This leads to the simultaneous precipitation of the magnesium and iron hydroxides, with carbonate ions intercalated into the interlayer spaces.

-

Aging: The resulting slurry is aged at an elevated temperature for several hours to improve crystallinity.

-

Washing and Drying: The precipitate is then filtered, washed extensively with deionized water to remove excess salts, and dried in an oven at a controlled temperature.

-

Characterization: The final product is typically characterized using techniques such as X-ray diffraction (XRD) to confirm the layered structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and elemental analysis to determine the precise composition.[2][5][6]

Fermagate for clinical trials was formulated into capsules.[3]

Quantitative Data

In Vitro Phosphate Binding Capacity

While specific quantitative data for Fermagate's in vitro phosphate binding capacity is not detailed in the available literature, studies have demonstrated its high efficacy in simulated gastrointestinal models compared to other phosphate binders like sevelamer hydrochloride, aluminum hydroxide, lanthanum carbonate, and magnesium hydroxide.[3] The binding is reported to be effective over a wide pH range.[3]

Clinical Efficacy and Safety Data

A Phase II, randomized, double-blind, placebo-controlled study (NCT00329150) evaluated the efficacy and safety of two fixed doses of Fermagate (1 g and 2 g, three times daily) for 21 days in hemodialysis patients with hyperphosphatemia.[3][7]

Table 1: Efficacy of Fermagate in Reducing Serum Phosphate (Phase II Clinical Trial) [3][7]

| Treatment Group | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction from Baseline (mmol/L) |

| Placebo | 2.16 | ~2.16 | ~0 |

| Fermagate 1 g TID | 2.16 | 1.71 | 0.45 |

| Fermagate 2 g TID | 2.16 | 1.47 | 0.69 |

Table 2: Key Safety Findings from the Phase II Clinical Trial of Fermagate [3][7]

| Adverse Event | Placebo (n=21) | Fermagate 1 g TID (n=21) | Fermagate 2 g TID (n=21) |

| Any Adverse Event | 16 (76%) | 13 (62%) | 20 (95%) |

| Gastrointestinal Disorders | 8 (38%) | 7 (33%) | 17 (81%) |

| - Diarrhea | 2 (10%) | 3 (14%) | 11 (52%) |

| - Discolored Feces | 0 (0%) | 2 (10%) | 8 (38%) |

| - Dyspepsia | 1 (5%) | 1 (5%) | 4 (19%) |

| Effect on Serum Magnesium | No significant change | Dose-dependent increase | Dose-dependent increase |

| Effect on Iron Status | No significant changes | No significant changes | No significant changes |

Phase III clinical trials were planned to further evaluate the safety and efficacy of Fermagate, including a comparison with lanthanum carbonate (NCT00841126) and sevelamer hydrochloride.[8] However, the results of these trials have not been published in the peer-reviewed literature.

Experimental Protocols

In Vitro Phosphate Binding Assay (Representative Protocol)

While the specific protocol used for Fermagate is not available, a general method for assessing the in vitro phosphate binding capacity of phosphate binders is as follows:

-

Preparation of Phosphate Solutions: A series of phosphate solutions with varying concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/dL) are prepared using potassium dihydrogen phosphate (KH₂PO₄) and adjusted to different physiologically relevant pH values (e.g., pH 3, 5, and 7) using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

-

Incubation: A fixed amount of the phosphate binder (e.g., 200 mg) is added to a specific volume (e.g., 50 mL) of each phosphate solution.

-

Equilibration: The mixtures are incubated at 37°C in a shaking water bath for a defined period (e.g., 2 hours) to allow for equilibrium to be reached.

-

Separation: The suspension is then centrifuged or filtered to separate the binder from the solution.

-

Phosphate Measurement: The concentration of unbound phosphate remaining in the supernatant or filtrate is measured using a colorimetric assay, such as the molybdate blue method.

-

Calculation of Binding Capacity: The amount of phosphate bound by the binder is calculated by subtracting the final phosphate concentration from the initial concentration. The binding capacity is typically expressed as mg of phosphate bound per gram of binder.[9][10]

Clinical Trial Methodology (Phase II, NCT00329150)

The Phase II study of Fermagate was a randomized, double-blind, three-arm, parallel-group study.[3][7]

-

Participants: 63 hemodialysis patients with hyperphosphatemia.

-

Washout Period: Patients discontinued their existing phosphate binders.

-

Randomization: Patients were randomized to receive either placebo, Fermagate 1 g three times daily, or Fermagate 2 g three times daily.

-

Treatment Duration: 21 days.

-

Primary Endpoint: Reduction in serum phosphate from baseline.

-

Secondary Endpoints: Safety and tolerability, effects on serum calcium, magnesium, and iron parameters.

-

Sample Analysis: Blood samples were collected at baseline and at specified intervals during the treatment period. Serum phosphate, calcium, magnesium, and markers of iron status (e.g., ferritin, transferrin saturation) were analyzed using standard laboratory techniques.

Visualizations

Signaling Pathways in Hyperphosphatemia

Hyperphosphatemia disrupts mineral metabolism through its effects on several key signaling pathways, primarily involving parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).

Caption: Signaling pathways affected by hyperphosphatemia.

Fermagate's Mechanism of Action Workflow

The following diagram illustrates the workflow of Fermagate's phosphate-binding action in the gastrointestinal tract.

Caption: Fermagate's phosphate binding workflow.

Phase II Clinical Trial Workflow

This diagram outlines the logical flow of the Phase II clinical trial for Fermagate.

Caption: Phase II clinical trial workflow for Fermagate.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of MgFe Layered Double Hydroxide from Iron-Containing Acidic Residual Solution and Its Adsorption Performance [mdpi.com]

- 3. Iron-Magnesium Hydroxycarbonate (Fermagate): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fermagate | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]